molecular formula C8H7BrF2O B1470567 1-Bromo-2-fluoro-4-(2-fluoroethoxy)benzene CAS No. 1502762-25-5

1-Bromo-2-fluoro-4-(2-fluoroethoxy)benzene

Cat. No.: B1470567
CAS No.: 1502762-25-5
M. Wt: 237.04 g/mol
InChI Key: FMTOWZKPUXCYEM-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-(2-fluoroethoxy)benzene is an organic compound with the molecular formula C8H7BrF2O It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a fluoroethoxy group

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-(2-fluoroethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-fluorobenzene and 2-fluoroethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate to facilitate the substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or ethanol. Reaction conditions often involve moderate temperatures and controlled pH levels.

    Major Products: The major products depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine can yield an amino derivative.

Scientific Research Applications

1-Bromo-2-fluoro-4-(2-fluoroethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-(2-fluoroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-(2-fluoroethoxy)benzene can be compared with other similar compounds:

    1-Bromo-4-fluorobenzene: This compound lacks the fluoroethoxy group, making it less versatile in certain synthetic applications.

    1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: The presence of a trifluoroethoxy group can significantly alter the compound’s reactivity and biological activity.

    1-Bromo-2-fluorobenzene: Similar in structure but without the additional fluoroethoxy group, leading to different chemical and biological properties.

Properties

IUPAC Name

1-bromo-2-fluoro-4-(2-fluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-7-2-1-6(5-8(7)11)12-4-3-10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTOWZKPUXCYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCF)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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